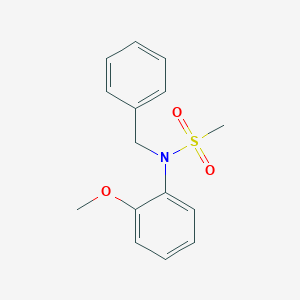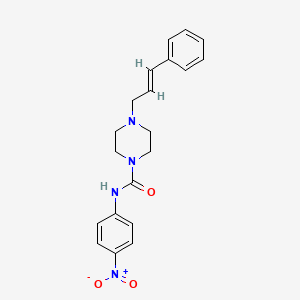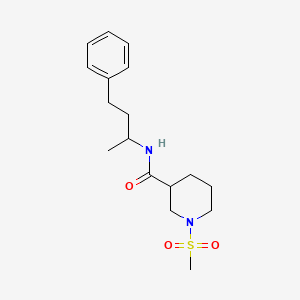
N-benzyl-N-(2-methoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(2-methoxyphenyl)methanesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat inflammation and pain. It is commonly used to treat sore throat, mouth ulcers, and other oral inflammations. Benzydamine was first synthesized in the 1960s and has since been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-(2-methoxyphenyl)methanesulfonamide is not fully understood. However, it is thought to work by inhibiting the production of prostaglandins, which are molecules that cause inflammation and pain. Benzydamine may also work by blocking the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Benzydamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have local anesthetic properties. In addition, it has been shown to have antibacterial and antifungal properties, making it a potential treatment for infections.
Avantages Et Limitations Des Expériences En Laboratoire
Benzydamine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established synthesis method and has been extensively studied for its pharmacological properties. However, there are also some limitations to its use. For example, it may not be effective for all types of inflammation and pain, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for research on N-benzyl-N-(2-methoxyphenyl)methanesulfonamide. One area of interest is the development of new formulations and delivery methods for the drug. For example, researchers may explore the use of nanoparticles or other advanced drug delivery systems to improve the efficacy and safety of this compound. In addition, further studies may be conducted to better understand the drug's mechanism of action and to identify new therapeutic targets. Finally, researchers may explore the use of this compound in combination with other drugs or therapies to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(2-methoxyphenyl)methanesulfonamide involves the reaction of benzylamine with 2-methoxybenzaldehyde in the presence of sulfuric acid. The resulting product is then treated with methanesulfonyl chloride to form the final compound. This synthesis method has been well-established and is widely used in the production of this compound.
Applications De Recherche Scientifique
Benzydamine has been extensively studied for its pharmacological properties. It has been shown to possess anti-inflammatory, analgesic, and local anesthetic properties. These properties make it an effective treatment for a variety of conditions, including sore throat, mouth ulcers, and other oral inflammations. In addition, N-benzyl-N-(2-methoxyphenyl)methanesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential treatment for infections.
Propriétés
IUPAC Name |
N-benzyl-N-(2-methoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-15-11-7-6-10-14(15)16(20(2,17)18)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVODWVWVEUUFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1,4-diazepan-5-one](/img/structure/B5409477.png)
![3-(2-methylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B5409485.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409488.png)
![N-(2-furylmethyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5409494.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5409499.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5409512.png)
![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5409523.png)
![N-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5409527.png)